REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]2[NH:10][C:9](=[O:11])[C:8]([CH3:13])([CH3:12])[C:5]2=[N:6][CH:7]=1.[H-].[Na+].[CH3:16]I>CN(C=O)C>[Br:1][C:2]1[CH:3]=[C:4]2[N:10]([CH3:16])[C:9](=[O:11])[C:8]([CH3:13])([CH3:12])[C:5]2=[N:6][CH:7]=1 |f:1.2|
|
Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
BrC=1C=C2C(=NC1)C(C(N2)=O)(C)C
|
Name
|
|
Quantity
|
99.55 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
0.39 mL
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at 0° C. for 20 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a 25-mL, round-bottomed, single-necked flask was placed
|
Type
|
TEMPERATURE
|
Details
|
Then, it was slowly warmed to room temperature
|
Type
|
STIRRING
|
Details
|
stirred for 3 h
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was quenched with sat. NH4Cl (5 mL)
|
Type
|
EXTRACTION
|
Details
|
the organic layers were extracted with EtOAc (3×5 mL)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with water (2×5 mL) and brine (1×5 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
purified by flash chromatography (100% Hexane to 100% EtOAc)
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C2C(=NC1)C(C(N2C)=O)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 455 mg | |
YIELD: PERCENTYIELD | 86% | |
YIELD: CALCULATEDPERCENTYIELD | 86.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |